molecular formula C21H32BNO7 B13721015 Methyl 3-(2-((tert-butoxycarbonyl)amino)ethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Methyl 3-(2-((tert-butoxycarbonyl)amino)ethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Cat. No.: B13721015
M. Wt: 421.3 g/mol
InChI Key: XCZAOSQGSKTXBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(2-((tert-butoxycarbonyl)amino)ethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a complex organic compound that features a combination of functional groups, including a tert-butoxycarbonyl (Boc) protected amine, an ethoxy group, and a boronate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2-((tert-butoxycarbonyl)amino)ethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate typically involves multiple steps:

    Formation of the Benzoate Core: The benzoate core can be synthesized through esterification reactions involving benzoic acid derivatives and methanol in the presence of acid catalysts.

    Introduction of the Boc-Protected Amine: The tert-butoxycarbonyl (Boc) group is introduced to protect the amine functionality. This is usually achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) under basic conditions.

    Attachment of the Ethoxy Group: The ethoxy group is introduced via nucleophilic substitution reactions, where an appropriate ethoxy-containing reagent reacts with the benzoate core.

    Formation of the Boronate Ester: The boronate ester is formed by reacting the benzoate derivative with bis(pinacolato)diboron in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-((tert-butoxycarbonyl)amino)ethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The boronate ester can be oxidized to form the corresponding boronic acid.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The Boc-protected amine can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or sodium perborate (NaBO3) in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).

Major Products

    Oxidation: Formation of boronic acid derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted amines.

Scientific Research Applications

Methyl 3-(2-((tert-butoxycarbonyl)amino)ethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Employed in the synthesis of biologically active compounds, including potential drug candidates.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials, due to its unique reactivity and functional groups.

Mechanism of Action

The mechanism of action of Methyl 3-(2-((tert-butoxycarbonyl)amino)ethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate involves its interaction with molecular targets through its functional groups. The Boc-protected amine can be deprotected under acidic conditions to reveal the free amine, which can then interact with enzymes or receptors. The boronate ester can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors.

Comparison with Similar Compounds

Similar compounds include other boronate esters and Boc-protected amines. Compared to these compounds, Methyl 3-(2-((tert-butoxycarbonyl)amino)ethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is unique due to its combination of functional groups, which provides a versatile platform for various chemical transformations and applications.

List of Similar Compounds

    Phenylboronic Acid: A simple boronic acid used in organic synthesis.

    Boc-Protected Amino Acids: Commonly used in peptide synthesis.

    Pinacol Boronate Esters: Widely used in Suzuki-Miyaura cross-coupling reactions.

This compound’s unique combination of functional groups makes it a valuable tool in both academic research and industrial applications.

Properties

Molecular Formula

C21H32BNO7

Molecular Weight

421.3 g/mol

IUPAC Name

methyl 3-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

InChI

InChI=1S/C21H32BNO7/c1-19(2,3)28-18(25)23-9-10-27-16-12-14(17(24)26-8)11-15(13-16)22-29-20(4,5)21(6,7)30-22/h11-13H,9-10H2,1-8H3,(H,23,25)

InChI Key

XCZAOSQGSKTXBQ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)OCCNC(=O)OC(C)(C)C)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.